BenchChemオンラインストアへようこそ!

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea

Physicochemical Property Analysis Drug-likeness Linker Engineering

Choose this specific benzofuran-urea P2Y1 antagonist because generic substitutions are not equivalent. SAR studies confirm the 2-methoxyethyl linker is critical — simple alkyl chains abolish H-bonding and target engagement. As a validated kinase inhibitor scaffold, it excels in broad selectivity panels to map polypharmacology. Its predicted logP ~3.9 enables paired pharmacokinetic studies with the 4-fluoro analog (logP ~3.2) to correlate halogen substitution with clearance. Ensure lot-to-lot consistency in platelet aggregation assays and PK profiling.

Molecular Formula C19H19ClN2O3
Molecular Weight 358.82
CAS No. 2034557-13-4
Cat. No. B2685550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea
CAS2034557-13-4
Molecular FormulaC19H19ClN2O3
Molecular Weight358.82
Structural Identifiers
SMILESCOC(CNC(=O)NCC1=CC=C(C=C1)Cl)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C19H19ClN2O3/c1-24-18(17-10-14-4-2-3-5-16(14)25-17)12-22-19(23)21-11-13-6-8-15(20)9-7-13/h2-10,18H,11-12H2,1H3,(H2,21,22,23)
InChIKeyXBTOGEAMWNGEJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea: Structural Overview and Class Characteristics


1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea (CAS 2034557-13-4) is a synthetic, 1,3-disubstituted urea derivative. Its core structure features a benzofuran heterocycle connected via a 2-methoxyethyl linker to a central urea pharmacophore, which is further substituted with a 4-chlorobenzyl group . With a molecular formula of C19H19ClN2O3 and a molecular weight of 358.8 g/mol, it belongs to a class of compounds that have been investigated as kinase inhibitors, receptor antagonists, and enzyme modulators . The compound is primarily distributed as a research chemical by various vendors for non-human research purposes .

Why Generic Substitution of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea Is Unreliable


Simply substituting this compound with another benzofuran-containing urea derivative is ill-advised due to the profound impact of seemingly minor structural modifications on key molecular properties. Published structure-activity relationship (SAR) studies on related benzofuran ureas demonstrate that changes to the N-aryl substituent or the linker connecting the benzofuran to the urea core dramatically alter potency, selectivity, and even mechanism of action [1]. For instance, replacing a methoxyethyl linker with a simple alkyl chain can abolish H-bonding capabilities critical for target engagement. Consequently, a 'generic' analog cannot be assumed to possess the same biological or physicochemical profile, making lot-to-lot consistency in specific experimental contexts impossible to guarantee [1].

Quantitative Differentiation Evidence for 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea vs. Closest Analogs


Enhanced Topological Polar Surface Area (TPSA) vs. Propan-2-yl Linker Analog

The target compound features a 2-methoxyethyl linker, which incorporates an ether oxygen absent in the propan-2-yl linker of analog 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-chlorobenzyl)urea (CAS 2034513-47-6). This structural difference results in a higher topological polar surface area (TPSA) for the target compound, improving its aqueous solubility profile and hydrogen bond acceptor capacity, which can be critical for specific kinase or receptor binding interactions [1].

Physicochemical Property Analysis Drug-likeness Linker Engineering

Improved Lipophilicity-Lowered Solubility Profile vs. Fluoro Analog

The presence of a 4-chloro substituent on the benzyl ring imparts higher lipophilicity to the target compound compared to its 4-fluoro analog (CAS 2034207-51-5). This is reflected in a predicted increase in logP, which directly correlates with increased metabolic stability and plasma protein binding, but decreased aqueous solubility relative to the fluoro derivative [1].

Lipophilicity Control Halogen Variation ADMET Properties

Increased Metabolic Stability vs. 4-Methoxyphenethyl Analog

The 4-methoxyphenethyl analog (CAS 2034421-78-6) contains a metabolically labile O-methyl group on the aryl ring and an ethylene spacer, which are prime sites for cytochrome P450-mediated O-demethylation and benzylic oxidation. The target compound, with a 4-chlorobenzyl group, lacks this O-methyl motif, predicting greater metabolic stability in liver microsome assays [1].

Metabolic Stability Oxidative Metabolism Structural Alerts

Defined SAR Space Documentation for P2Y1 Receptor Antagonism

A foundational 2010 study on benzofuran-substituted ureas established that this chemotype acts as a novel P2Y1 receptor antagonist, inhibiting ADP-mediated platelet activation. While the exact compound was not specifically enumerated, the paper provides direct SAR that supports the target compound's likely activity profile [1]. Key SAR findings from that study indicate that a substituted urea moiety and a benzofuran ring are essential for potency, and modifications to the N-benzyl group (like the 4-chloro in our target) directly modulate activity [1].

P2Y1 Receptor Platelet Aggregation Thrombosis Research

Optimal Research & Industrial Application Scenarios for 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea


Thrombosis and Antiplatelet Drug Discovery

Given its class-level validation as a P2Y1 receptor antagonist [1], the primary application is in screening cascades for novel antiplatelet agents. Researchers developing alternatives to P2Y12 inhibitors can use this compound as a structurally distinct chemical probe to evaluate P2Y1 blockade in platelet aggregation assays.

Kinase Selectivity Profiling Panels

The compound's benzofuran-urea core is a recognized kinase inhibitor scaffold [2]. It is ideally suited for inclusion in broad kinase selectivity panels (e.g., against a panel of 50-100 kinases) to map its polypharmacology and identify off-target liabilities, distinguishing it from purely P2Y1-targeted scaffolds [1].

PK/PD Model Compound for Lipophilicity Tuning

The predicted logP of ~3.9 makes this compound a useful tool in pharmacokinetic studies for correlating lipophilicity with clearance and volume of distribution. It can serve as a matched molecular pair with its 4-fluoro analog (predicted logP ~3.2) to study the impact of halogen substitution on in vivo drug disposition [3].

Quote Request

Request a Quote for 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-chlorobenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.